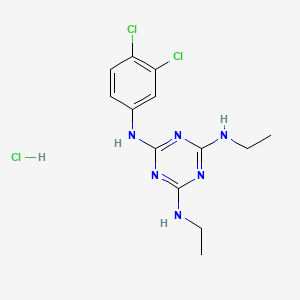
N2-(3,4-dichlorophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorophenylhydrazine hydrochloride is a laboratory chemical with the molecular formula C6H7Cl3N2 . It has an average mass of 213.492 Da and a monoisotopic mass of 211.967484 Da .
Molecular Structure Analysis
The molecular structure of 3,4-Dichlorophenylhydrazine hydrochloride consists of a nitrogen-based hetero-aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dichlorophenylhydrazine hydrochloride include a melting point of approximately 230°C (decomposition) and it is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
- Pyrimidine derivatives , including compounds like this one, have been explored for their anticancer potential. Researchers investigate their effects on tumor cells, cell cycle regulation, and apoptosis pathways .
- Clinical Applications : Some FDA-approved drugs based on pyrimidine scaffolds (such as imatinib, dasatinib, and nilotinib) are used in leukemia treatment .
- Pyrimidines exhibit antimicrobial and antifungal activities. Researchers study their effects against bacteria, fungi, and other pathogens .
- Pyrimidine-based compounds, including this one, are investigated for their potential as antiparasitic agents. They may target specific parasites or their metabolic pathways .
- Pyrimidines have been associated with anti-inflammatory and analgesic effects. Understanding their mechanisms of action can lead to novel drug development .
- Some pyrimidine derivatives show promise as cardiovascular agents and antihypertensive drugs. Researchers explore their effects on blood pressure regulation and vascular relaxation .
- While not directly related to pharmacology, it’s worth noting that the compound’s synthesis and applications align with green chemistry principles . Companies like Pfizer proactively integrate green chemistry into research and product development .
Anticancer Agents
Antimicrobial and Antifungal Properties
Antiparasitic Agents
Anti-Inflammatory and Analgesic Activities
Cardiovascular and Antihypertensive Agents
Green Chemistry Applications
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-N-(3,4-dichlorophenyl)-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N6.ClH/c1-3-16-11-19-12(17-4-2)21-13(20-11)18-8-5-6-9(14)10(15)7-8;/h5-7H,3-4H2,1-2H3,(H3,16,17,18,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGSEAISVRJWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)NCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3,4-dichlorophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(2-methoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B6484607.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B6484610.png)
![2,3-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6484644.png)
![N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6484658.png)
![N'-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6484665.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6484671.png)
![N-(2-ethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6484675.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6484677.png)
![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6484682.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6484683.png)
![2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6484685.png)
![2-(4-methoxy-3-methylbenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6484694.png)
![2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6484699.png)
![4-methyl-N-(4-methylbenzenesulfonyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6484703.png)